![molecular formula C12H11FN2 B1442713 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine CAS No. 1110656-80-8](/img/structure/B1442713.png)
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Overview
Description
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1110656-80-8 . It has a molecular weight of 202.23 and its molecular formula is C12H11FN2 . The IUPAC name for this compound is 5-(3-fluoro-4-methylphenyl)-2-pyridinylamine .
Molecular Structure Analysis
The InChI code for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is 1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine has a molecular weight of 202.23 . Its molecular formula is C12H11FN2 . The InChI code provides information about its molecular structure .Scientific Research Applications
Cancer Research
Fluorinated pyridines, such as 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine , are explored for their potential in cancer treatment due to their ability to be used in the synthesis of F 18 substituted pyridines . These compounds are of special interest as they can serve as imaging agents in positron emission tomography (PET), aiding in the diagnosis and monitoring of cancer.
Agricultural Chemistry
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties . Compounds like 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine may be used to create pesticides or herbicides with enhanced effectiveness and environmental safety.
Pharmaceutical Development
Around 10% of pharmaceuticals used in medical treatment contain a fluorine atom due to their high biological activity . The compound could be a precursor or an intermediate in the synthesis of novel drugs, especially those targeting specific receptors in the brain.
Radiobiology
The synthesis of 18 F -substituted pyridines is crucial for local radiotherapy of cancer . 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine may be used to create compounds that can be administered to patients to target and destroy cancer cells with minimal damage to surrounding healthy tissue.
Safety and Hazards
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONNNFSCPOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718560 | |
Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1110656-80-8 | |
Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.